2-Amino-4-(pentylsulfonimidoyl)butanoic acid
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Overview
Description
2-Amino-4-(pentylsulfonimidoyl)butanoic acid is a non-proteinogenic α-amino acid It is characterized by the presence of a sulfoximine group attached to a butanoic acid backbone
Preparation Methods
One common method is the reductive amination process, which involves the use of engineered enzymes such as glutamate dehydrogenase . This enzyme catalyzes the reductive amination of 2-oxo-4-(hydroxy(methyl)phosphinoyl)butyric acid to produce the desired compound. The reaction conditions often include the use of NADPH as a cofactor and specific temperature and pH conditions to optimize the enzyme’s activity.
Chemical Reactions Analysis
2-Amino-4-(pentylsulfonimidoyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the sulfoximine group to a sulfone group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfoximine group can be reduced to a sulfoxide or sulfide using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-4-(pentylsulfonimidoyl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying enzyme mechanisms.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets, making it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-(pentylsulfonimidoyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes. The sulfoximine group can act as an inhibitor of enzyme activity by binding to the active site and preventing substrate access. This interaction can disrupt normal enzyme function and lead to various biological effects. The pathways involved in its mechanism of action include enzyme inhibition and modulation of metabolic processes.
Comparison with Similar Compounds
2-Amino-4-(pentylsulfonimidoyl)butanoic acid can be compared with other similar compounds, such as:
2-Amino-4-(butylsulfonimidoyl)butanoic acid: This compound has a shorter alkyl chain compared to the pentyl group in this compound, which can affect its chemical properties and biological activity.
2-Amino-4-(hydroxy(methyl)phosphinoyl)butanoic acid: This compound contains a phosphinoyl group instead of a sulfoximine group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific sulfoximine group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
83707-11-3 |
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Molecular Formula |
C9H20N2O3S |
Molecular Weight |
236.33 g/mol |
IUPAC Name |
2-amino-4-(pentylsulfonimidoyl)butanoic acid |
InChI |
InChI=1S/C9H20N2O3S/c1-2-3-4-6-15(11,14)7-5-8(10)9(12)13/h8,11H,2-7,10H2,1H3,(H,12,13) |
InChI Key |
FYNJYHZQOAFLJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCS(=N)(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
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